Octahydrocyclopenta[c]pyrrole-5-carbonitrile
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Overview
Description
Octahydrocyclopenta[c]pyrrole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H12N2. This compound contains a five-membered ring with two nitrogen atoms and three carbon atoms, making it an important building block in organic synthesis .
Preparation Methods
The preparation of octahydrocyclopenta[c]pyrrole-5-carbonitrile involves several synthetic routes. One method includes the use of octahydrocyclopenta[c]pyrrole protected by N as a raw material. The reaction is carried out in solvents like tetrahydrofuran, methyl tert-butyl ether, or dioxane. A chiral organic ligand is added to react with lithium alkylide at temperatures ranging from -50°C to -78°C. The reaction product is then treated with carbon dioxide or ethyl chloroformate to obtain the desired compound . This method is known for its short synthetic route and high yield, making it suitable for mass production .
Chemical Reactions Analysis
Octahydrocyclopenta[c]pyrrole-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Scientific Research Applications
Octahydrocyclopenta[c]pyrrole-5-carbonitrile has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceutical intermediates and potential therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in materials science, where it is used to create novel materials with specific properties.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrole-5-carbonitrile can be compared with other similar compounds such as octahydrocyclopenta[c]pyrrole, 2-nitroso-octahydrocyclopenta[c]pyrrole, and 4-oxohexahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester . These compounds share a similar core structure but differ in their functional groups and properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and materials science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and innovation.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-3-6-1-7-4-10-5-8(7)2-6/h6-8,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWXWDCZTIOVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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